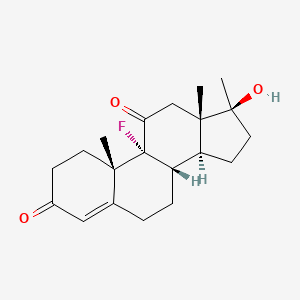

9-Fluoro-17-methyl-11-oxotestosterone

描述

Structure

3D Structure

属性

CAS 编号 |

465-69-0 |

|---|---|

分子式 |

C20H27FO3 |

分子量 |

334.4 g/mol |

IUPAC 名称 |

(8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C20H27FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-15,24H,4-9,11H2,1-3H3/t14-,15-,17-,18-,19-,20-/m0/s1 |

InChI 键 |

YUMWOIMGKYOLOA-MWTXUKJESA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |

手性 SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)F |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |

其他CAS编号 |

465-69-0 |

同义词 |

9 alpha-fluoro-11-keto-17 alpha-methyltestosterone U 6596 U-6596 |

产品来源 |

United States |

Structure Activity Relationships Sar and Molecular Interactions of 9 Fluoro 17 Methyl 11 Oxotestosterone

Conformational Analysis of the 9-Fluoro-17-methyl-11-oxotestosterone Steroid Nucleus

The C17α-methyl group sterically hinders metabolism at the 17β-hydroxyl position, a common site of inactivation for testosterone (B1683101). This modification significantly increases the oral bioavailability and prolongs the half-life of the compound. Conformationally, this methyl group adds bulk to the D-ring, which can also influence how the ligand is positioned within the receptor.

The 11-oxo group introduces a planar, electron-withdrawing feature on the C-ring. This modification can alter the hydrogen bonding network and van der Waals interactions between the steroid and the amino acid residues of the receptor's binding pocket.

Ligand-Receptor Binding Dynamics and Kinetics

The interaction of this compound with steroid hormone receptors is a dynamic process governed by its binding affinity and the kinetics of association and dissociation.

Studies on compounds structurally related to this compound, such as fluoxymesterone (B1673463) (9α-fluoro-11β-hydroxy-17α-methyltestosterone), have shown that these modifications can lead to complex binding characteristics. While fluoxymesterone is a potent androgen, some studies have reported surprisingly weak binding affinity for the androgen receptor. nih.gov This suggests that its potent androgenic effects may not be solely attributable to a high binding affinity but could also involve factors like metabolic activation or interactions with other signaling pathways. The 11-oxo derivative, this compound, is also recognized as an androgen. researchgate.net

The relative binding affinity (RBA) of a compound provides a comparative measure of its ability to bind to a receptor relative to a standard. For the androgen receptor, the synthetic androgen R1881 (Metribolone) or the natural high-affinity ligand dihydrotestosterone (B1667394) (DHT) are often used as reference compounds.

For context, the following table illustrates the concept of relative binding affinity for various androgens from the aforementioned study.

| Compound | Relative Binding Affinity (RBA) to AR (Rat Muscle) vs. Methyltrienolone (B1676529) (MT) |

| Methyltrienolone (MT) | 100% |

| 19-Nortestosterone (Nandrolone) | > MT |

| Methenolone | > Testosterone |

| Testosterone | > 1α-Methyl-DHT |

| 1α-Methyl-DHT | > 0.05 |

| Stanozolol | < 0.05 |

| Methanedienone | < 0.05 |

| Fluoxymesterone | < 0.05 |

This table is for illustrative purposes to show the range of relative binding affinities among different androgens as reported in a 1984 study. The RBA of this compound is not specified in this study.

The structural modifications on this compound, particularly the 9α-fluoro and 11-oxo groups, are also found in potent corticosteroids. This raises the possibility of cross-reactivity with other steroid hormone receptors.

Glucocorticoid Receptor (GR): The 9α-fluoro substitution is a hallmark of many potent synthetic glucocorticoids, as it significantly enhances glucocorticoid activity. mdpi.com For example, 9α-fluorohydrocortisone (fludrocortisone) is a potent mineralocorticoid and also interacts with the glucocorticoid receptor. nih.gov Therefore, it is plausible that this compound could exhibit some affinity for the GR.

Progesterone (B1679170) Receptor (PR): Some androgens can interact with the progesterone receptor. Studies on C11-oxygenated steroids have shown that some androgens can act as antagonists to the progesterone receptor B (PRB). researchgate.net

Estrogen Receptor (ER): Significant binding to the estrogen receptor is less likely due to the absence of an aromatic A-ring, which is a critical feature for estrogenic activity.

Structural Determinants for Ligand-Induced Receptor Conformation and Functional Activity

The binding of a ligand to a steroid receptor induces a conformational change in the receptor, which is essential for its subsequent interaction with co-regulator proteins and DNA, ultimately leading to a biological response. The specific structure of the ligand dictates the final conformation of the receptor.

For the androgen receptor, the binding of an agonist like testosterone or DHT stabilizes a specific conformation of the Activation Function 2 (AF2) domain in the ligand-binding domain (LBD). nih.gov This allows for the recruitment of coactivator proteins. The structural features of this compound, including its substituents, will determine the precise positioning and stabilization of the AF2 domain, thereby influencing its potency as an androgen. The nature of the ligand (agonist versus antagonist) can dramatically affect the dynamics of the receptor's interaction with chromatin. nih.gov

Influence of Fluoro and Oxo Substituents on Steroid-Receptor Recognition and Signaling Pathways

The 9α-fluoro and 11-oxo groups are pivotal in defining the unique activity profile of this compound.

9α-Fluoro Group: As mentioned, this group is a potent enhancer of glucocorticoid activity. Its high electronegativity alters the electronic environment of the steroid's A and B rings, which can enhance binding to the glucocorticoid receptor. mdpi.com In the context of an androgen, this modification may also influence AR binding and activation, potentially contributing to its potent androgenic effects despite a reported low binding affinity for its 11β-hydroxy counterpart. nih.gov

Comparative SAR Studies of this compound with Closely Related Steroids

The potency and selectivity of this compound can be understood by comparing its structure with that of its parent compound, fluoxymesterone, and other analogous steroids. These comparisons highlight the critical roles of the C-9 fluorine atom, the C-11 oxidation state, and the C-17 methyl group in modulating androgen receptor (AR) binding and activity.

Fluoxymesterone (9α-fluoro-11β-hydroxy-17α-methyltestosterone) is a potent oral androgen from which this compound is derived through metabolism. nih.gov Despite its recognized potency, studies have indicated that fluoxymesterone itself possesses a relatively low binding affinity for the androgen receptor. ncats.iooup.com Its strong androgenic effects are thought to be mediated by its long half-life and potentially the activity of its metabolites. ncats.io

The key structural features of fluoxymesterone that influence its activity and provide a basis for comparison with its 11-oxo metabolite include:

9α-Fluoro Group: This addition is known to enhance androgenic activity. The electron-withdrawing nature of fluorine can influence the electronic distribution of the steroid's A-ring and affect receptor binding and metabolism.

11β-Hydroxy Group: This group is a key site for metabolic transformation. Its presence also sterically hinders aromatization, the process that converts androgens to estrogens. nih.gov

17α-Methyl Group: This modification protects the steroid from first-pass metabolism in the liver, allowing for oral bioavailability. nih.gov

The anabolic-to-androgenic ratio of fluoxymesterone is comparable to that of testosterone and methyltestosterone, indicating strong masculinizing effects. nih.gov Other testosterone derivatives, such as nandrolone (B1676933) and its derivatives, exhibit a higher anabolic-to-androgenic ratio, highlighting the influence of the core steroid structure on the type of activity. ncats.io

The conversion of the 11β-hydroxyl group in fluoxymesterone to an 11-keto group in this compound is a critical metabolic step with significant implications for biological activity. Studies on 11-oxygenated androgens have revealed that the 11-keto derivatives are often potent androgens. nih.govoup.comnih.gov For instance, 11-ketotestosterone (B164220) (11-KT) is a potent agonist of the androgen receptor, with a bioactivity comparable to that of testosterone. nih.govnih.govnih.gov In some contexts, 11-KT and its 5α-reduced metabolite, 11-ketodihydrotestosterone (B1662675) (11-KDHT), are considered as potent as testosterone and dihydrotestosterone (DHT), respectively. nih.govjci.org

The oxidation at C-11, catalyzed by enzymes like 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), is a key step in the biosynthesis of potent 11-keto androgens. oup.comacs.org This suggests that this compound is likely a highly active metabolite of fluoxymesterone. The presence of the 11-keto group appears to be well-tolerated and even favorable for strong interaction with the androgen receptor. nih.gov

The C-9 fluorination is another important structural feature. Studies on fluorinated androgens and progestins have shown that the substitution of fluorine for hydrogen is generally well-tolerated by both androgen and progesterone receptors. dntb.gov.ua The introduction of a fluorine atom at the 11β-position has been shown to result in a high affinity for the androgen receptor. dntb.gov.ua While this compound has a 9α-fluoro group, the principle of fluorine's compatibility with the receptor binding pocket is likely applicable. The high electronegativity and small size of the fluorine atom can alter the steroid's conformation and electronic properties, potentially enhancing its interaction with the receptor.

Table 1: Comparative Receptor Binding Affinity of Selected Androgens

| Compound | Target Receptor | Relative Binding Affinity (RBA) | Reference |

| Fluoxymesterone | Androgen Receptor | Low (Ki = 44 nM) | oup.com |

| 11-Ketotestosterone | Androgen Receptor | High (similar to Testosterone) | nih.gov |

| 11-Ketodihydrotestosterone | Androgen Receptor | High (similar to DHT) | nih.gov |

| Testosterone | Androgen Receptor | High | oup.com |

| Dihydrotestosterone (DHT) | Androgen Receptor | Very High | oup.com |

This table is for illustrative purposes and combines data from different studies. Direct comparative studies may yield different relative values.

Computational Chemistry and Molecular Modeling Approaches

To further understand the molecular interactions of this compound, computational methods such as ligand docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis are invaluable. These techniques provide insights into the binding modes and energetic landscapes of steroid-receptor complexes.

Ligand docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For androgenic steroids, the ligand-binding domain (LBD) of the androgen receptor is the primary target. Studies involving the docking of various androgens into the AR LBD have identified key amino acid residues that are crucial for binding. These typically include:

Hydrogen bonding: The 3-keto group of the steroid often forms hydrogen bonds with Gln711 and Arg752, while the 17β-hydroxyl group can interact with Asn705 and Thr877. nih.gov

Hydrophobic interactions: The steroidal backbone generally fits into a hydrophobic pocket within the LBD, stabilized by interactions with numerous nonpolar amino acid residues.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. nih.gov These simulations can reveal how the binding of a ligand affects the conformational dynamics of the receptor, particularly key regions like Activation Function 2 (AF-2). The binding of an agonist typically stabilizes a conformation of AF-2 that promotes the recruitment of coactivator proteins, leading to gene transcription. acs.orgacs.orgnih.gov In contrast, antagonists may induce a different conformation that prevents coactivator binding. dntb.gov.uaacs.org

MD simulations of the this compound-AR complex would be expected to show a stable interaction that induces an agonist conformation of the receptor. acs.orgdntb.gov.uaacs.orgnih.gov The simulations could elucidate the specific allosteric pathway through which the ligand's interaction with residues in the binding pocket is transmitted to the AF-2 surface. acs.orgacs.orgnih.gov Comparing the dynamics of the AR bound to this compound versus fluoxymesterone could provide insights into why the 11-oxo metabolite is likely a more potent direct agonist.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.govmdpi.com By developing mathematical models based on molecular descriptors (e.g., steric, electronic, and hydrophobic properties), QSAR can predict the activity of new or untested compounds. nih.govnih.gov

For a series of androgens, a QSAR model could be developed to predict their binding affinity to the androgen receptor. mdpi.com Descriptors that would be important for modeling the activity of this compound would include those related to:

The presence and properties of the C-9 fluorine atom (e.g., electronegativity, atomic charge).

The C-11 keto group (e.g., hydrogen bond acceptor capacity).

A robust QSAR model would likely predict high androgenic activity for this compound based on the established positive contributions of the 11-keto group and the compatibility of the 9α-fluoro substitution with the androgen receptor. nih.govdntb.gov.ua

Advanced Analytical Research Methodologies for 9 Fluoro 17 Methyl 11 Oxotestosterone and Its Metabolites

Chromatographic Techniques for Separation and Purification in Research

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of target analytes from endogenous matrix components and other structurally similar steroids. The choice of technique depends on the specific research goals, such as speed, resolution, or the need to separate stereoisomers.

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase configuration, is a robust and widely used technique for the analysis of synthetic steroids. researchgate.netresearchgate.net Method development for a compound like 9-Fluoro-17-methyl-11-oxotestosterone would focus on optimizing the separation from its parent compound and potential metabolites. Key to this process is the selection of an appropriate stationary phase, typically a C18 column, and the fine-tuning of the mobile phase composition. researchgate.net A gradient elution, commonly using a mixture of methanol (B129727) or acetonitrile (B52724) and water, allows for the effective separation of compounds with varying polarities within a single analytical run. oup.com UV detection is often employed, with the detection wavelength selected based on the chromophore of the steroid, typically around 240-250 nm. researchgate.net

Below is a table representing a typical set of starting parameters for the HPLC analysis of a synthetic steroid, which would be optimized for this compound.

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | 60-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Temperature | Ambient or controlled (e.g., 25°C) |

This interactive table is based on established HPLC methods for related steroid compounds. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). nih.govlcms.cz This technology allows for analyses to be performed at higher pressures, resulting in dramatically reduced run times and enhanced chromatographic resolution. waters.comyoutube.com For the analysis of this compound and its numerous, often isobaric, metabolites, the superior resolving power of UPLC is a major advantage. lcms.cz It enables the separation of closely eluting compounds that might co-elute in an HPLC system, leading to more accurate quantification and identification when coupled with mass spectrometry. waters.comnih.gov The increased speed also facilitates higher throughput in research settings where large numbers of samples are analyzed.

The following table provides a comparative overview of typical HPLC and UPLC system parameters.

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | 15-30 minutes | < 10 minutes |

| Operating Pressure | 2,000-6,000 psi | 6,000-15,000 psi |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

This interactive table highlights the key differences and advantages of UPLC technology in steroid analysis. lcms.czwaters.com

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a classic and powerful tool for steroid profiling. nih.govnih.gov Due to the low volatility of steroids, a crucial step in the sample preparation for GC analysis is derivatization. nih.govrsc.org This process involves chemically modifying the steroid molecule, typically by silylating hydroxyl and keto groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase its volatility and thermal stability. mdpi.comrestek.com For this compound, this derivatization would make the molecule suitable for passage through the GC column. GC offers exceptional resolving power for complex mixtures of steroids. nih.gov The use of capillary columns with phases like 100% dimethylpolysiloxane is common for these applications. restek.com

Research on related 17-methylated steroids demonstrates the utility of GC-MS in identifying long-term metabolites that may be present in urine at very low concentrations. dshs-koeln.de

Synthetic processes can sometimes result in the formation of enantiomers—molecules that are non-superimposable mirror images of each other. youtube.comkhanacademy.org Since enantiomers can have different biological activities, their separation and characterization are critical. Chiral chromatography is a specialized technique designed for this purpose. capes.gov.br This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. youtube.comyoutube.com For a complex molecule like this compound, which has multiple chiral centers, ensuring stereochemical purity is essential. Chiral HPLC methods, often using polysaccharide-based CSPs, can be employed under both normal-phase and reversed-phase conditions to resolve such stereoisomers. capes.gov.brnih.gov

Mass Spectrometry (MS) Based Characterization in Research

Mass spectrometry is an indispensable tool for the structural confirmation and elucidation of steroids and their metabolites. nih.govnih.gov Its high sensitivity and specificity make it the gold standard, particularly when combined with a chromatographic inlet. nih.gov

Tandem Mass Spectrometry (MS/MS) is a premier technique for identifying unknown steroid metabolites in biological samples. nih.govresearchgate.net In an MS/MS experiment, a precursor ion (e.g., the molecular ion of a potential metabolite) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these product ions are then analyzed in a second mass analyzer. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For fluorinated steroids like this compound, a key diagnostic fragmentation is the neutral loss of hydrogen fluoride (B91410) (HF), which corresponds to a loss of 20 Da. nih.gov Analysts can perform a neutral loss scan specifically targeting this 20 Da loss to selectively detect potential fluorinated metabolites in a complex sample matrix. nih.govresearchgate.net Studies on the parent compound fluoxymesterone (B1673463) have successfully used this approach to identify numerous previously unknown metabolites. nih.gov The accurate mass measurement of precursor and product ions, often achieved with quadrupole time-of-flight (QTOF) instruments, further aids in determining the elemental composition and confirming the identity of the metabolites. nih.govresearchgate.net

The table below shows characteristic MS/MS data for fluoxymesterone, which would serve as a model for predicting the fragmentation of this compound.

| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Fragmentation Pathway |

| Fluoxymesterone | 337.2 | 317.2, 297.2 | Loss of HF, Loss of HF + H₂O |

| 11-Oxofluoxymesterone | 335.2 | 315.2, 297.2 | Loss of HF, Loss of HF + H₂O |

| Reduced Metabolite | 339.2 | 319.2, 301.2 | Loss of HF, Loss of HF + H₂O |

This interactive table is based on published fragmentation data for fluoxymesterone and its metabolites, illustrating the characteristic neutral loss of HF. nih.govoup.com

High-Resolution Mass Spectrometry for Precise Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the metabolism studies of novel compounds like this compound. Unlike nominal mass instruments, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com This precision is crucial for determining the elemental composition of unknown metabolites, thereby offering a significant advantage over lower-resolution mass spectrometers. chromatographyonline.com

The process of metabolite identification begins with differentiating potential drug-related ions from the vast number of endogenous compounds present in biological matrices. chromatographyonline.com By generating a list of predicted metabolite masses based on common biotransformations (e.g., hydroxylation, glucuronidation, sulfation) of the parent compound, HRMS can selectively screen for these species. The high mass accuracy significantly reduces the number of possible elemental formulas for a given ion, enhancing the confidence of identification. chromatographyonline.com

For instance, when analyzing metabolites of fluorinated steroids, HRMS can distinguish between the addition of an oxygen atom (+15.9949 Da) and the addition of a methyl group (+14.0157 Da), a differentiation that would be challenging for nominal mass instruments. Full-scan accurate-mass data acquisition allows for retrospective analysis of data for metabolites that were not initially targeted. chromatographyonline.com

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. While traditional collision-induced dissociation (CID) is widely used, newer fragmentation techniques can offer more detailed structural insights, which is particularly useful for distinguishing between isomeric steroids. sciex.com The combination of accurate precursor ion mass and the masses of its fragment ions provides a high degree of certainty in metabolite structure elucidation. sciex.comnih.gov This capability is essential for tracking the metabolic fate of this compound.

Quantitative Analysis by GC-MS/MS or LC-MS/MS in Complex Biological Matrices

For the sensitive and specific quantification of this compound and its metabolites in biological matrices such as urine and serum, tandem mass spectrometry (MS/MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) is the gold standard. nih.govnih.gov These hyphenated techniques offer excellent selectivity by monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). sciex.com

Sample Preparation: The analysis of steroids in biological fluids presents significant challenges due to their low physiological concentrations and the presence of numerous interfering substances. researchgate.netresearchgate.net A robust sample preparation protocol is critical. This typically involves several steps:

Enzymatic Hydrolysis: Many steroid metabolites are excreted as glucuronide or sulfate (B86663) conjugates. researchgate.netoup.com Treatment with β-glucuronidase and/or sulfatase enzymes is often necessary to cleave these conjugates and release the free steroid for analysis. researchgate.netoup.com

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the steroids from the bulk matrix and concentrate the sample. thermofisher.comnih.gov SPE offers automation capabilities and can provide cleaner extracts. nih.govoup.com

Derivatization (for GC-MS): Due to their low volatility, steroids often require derivatization to form more volatile and thermally stable analogues, typically by silylation (e.g., using MSTFA). researchgate.net This step is generally not required for LC-MS analysis. sciex.com

Chromatography and Detection:

LC-MS/MS: This has become the preferred method for many steroid analyses due to its high sensitivity, specificity, and simpler sample preparation. sciex.comnih.gov Reversed-phase chromatography is commonly used to separate the parent steroid from its various metabolites. nih.gov Electrospray ionization (ESI) is the most common ionization technique. nih.govnih.gov

GC-MS/MS: This technique offers high chromatographic resolution, but the need for derivatization adds complexity to the sample preparation. sciex.com It remains a powerful tool, especially in anti-doping laboratories. thermofisher.com

The validation of these quantitative methods involves assessing parameters such as linearity, accuracy, precision, recovery, matrix effects, and the lower limit of quantification (LLOQ), which can range from the low ng/mL to pg/mL level depending on the analyte and instrument sensitivity. nih.govnih.gov

Table 1: Comparison of GC-MS/MS and LC-MS/MS for Steroid Analysis

| Feature | GC-MS/MS | LC-MS/MS |

| Sample Preparation | Requires derivatization; often includes hydrolysis, extraction. sciex.comresearchgate.net | Simpler; often includes hydrolysis and extraction. sciex.comnih.gov |

| Volatility Requirement | High (requires derivatization). | Not required. |

| Chromatographic Resolution | Generally higher. | Good, but can have issues with isobaric interferences. researchgate.net |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). nih.gov |

| Applicability | Volatile and thermally stable compounds (or their derivatives). | Wide range of polarities and molecular weights. nih.gov |

| Throughput | Can be lower due to longer sample prep. | Higher, amenable to automation. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of molecules, including complex steroids like this compound. nih.gov It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms, which is critical for unambiguous identification and stereochemical assignment. nih.govmdpi.com

1D and 2D NMR Techniques for Elucidating Steroid Structures

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to solve a steroid's structure. mdpi.comemerypharma.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. nih.govresearchgate.net The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. mdpi.comnih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups. emerypharma.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds), helping to piece together fragments of the molecule. pressbooks.pubsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond connections. pressbooks.pubsdsu.edu

For this compound, these techniques would be used to confirm the positions of the fluoro, methyl, and oxo groups by observing their influence on the chemical shifts of nearby protons and carbons. For example, the C-9 fluorine would induce characteristic splitting patterns and chemical shifts in the signals of adjacent nuclei.

Table 2: Key 2D NMR Experiments for Steroid Structure Elucidation

| Experiment | Information Provided | Application for this compound |

| COSY | ¹H-¹H correlations through bonds (J-coupling). sdsu.edu | Tracing proton-proton networks within the steroid rings. |

| HSQC | Direct one-bond ¹H-¹³C correlations. sdsu.edu | Assigning each proton signal to its directly attached carbon atom. |

| HMBC | Long-range (2-4 bond) ¹H-¹³C correlations. sdsu.edu | Connecting structural fragments and confirming the positions of the C-9 fluoro, C-11 oxo, and C-17 methyl groups. |

Use of Fluorine-19 NMR for Characterizing Fluorinated Steroids

The presence of a fluorine atom in this compound makes Fluorine-19 (¹⁹F) NMR spectroscopy an exceptionally valuable analytical tool. ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.

¹⁹F NMR provides several key pieces of information:

Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a powerful probe for identifying the location of the fluorine atom on the steroid skeleton.

Coupling Constants: The fluorine nucleus couples with nearby protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF, ³JCF), providing valuable through-bond connectivity information that complements data from ¹H and ¹³C NMR. These coupling constants can also provide conformational information.

For a compound like this compound, the ¹⁹F spectrum would likely show a complex multiplet due to coupling with multiple protons on the A and B rings of the steroid nucleus. Analyzing this multiplet and performing ¹H-¹⁹F heteronuclear correlation experiments would definitively confirm the fluorine's position and local environment.

Application of Advanced NMR Methods for Stereochemistry and Dynamics

Beyond basic structural connectivity, advanced NMR methods can define the three-dimensional structure (stereochemistry) and conformational dynamics of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments detect through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. columbia.eduacdlabs.com This is the primary NMR method for determining relative stereochemistry. libretexts.org For example, a NOESY cross-peak between the C-17 methyl group and a proton on the D-ring would help define the orientation of the methyl group. ROESY is often preferred for medium-sized molecules where the NOE may be zero or weak. columbia.edu

These advanced techniques are crucial for establishing the precise three-dimensional shape of this compound, which is inextricably linked to its biological activity. nih.govnih.gov

Radioligand Binding Assays for Receptor Interaction Studies

To understand the biological activity of this compound, it is essential to characterize its interaction with steroid hormone receptors, primarily the androgen receptor (AR). Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor. giffordbioscience.com

These assays are typically performed in a competitive format. giffordbioscience.comgraphpad.com The basic principle involves:

Incubation: A source of the target receptor (e.g., cytosol from rat prostate or cells engineered to express the human AR) is incubated with a fixed concentration of a high-affinity radioactive ligand (the "hot" ligand), such as [³H]-R1881 (methyltrienolone) for the AR. epa.gov

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "cold" ligand), in this case, this compound. epa.gov

Separation and Measurement: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is measured using a scintillation counter. epa.gov

As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, displacing it and causing a decrease in measured radioactivity. The results are plotted as the percentage of bound radioligand versus the concentration of the competitor. epa.gov From this competition curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. giffordbioscience.com

These assays can be adapted to test for binding to other steroid receptors (e.g., estrogen, progesterone (B1679170), glucocorticoid receptors) to assess the selectivity profile of this compound. springernature.comnih.govwikipedia.org

Saturation and Competition Binding Protocols for Affinity Determination

Determining the binding affinity of this compound to its target, such as the androgen receptor (AR), is fundamental in biochemical and pharmacological research. giffordbioscience.commtoz-biolabs.com Saturation and competition binding assays are the primary methods used to quantify this interaction. labome.comwikipedia.org These assays help determine key parameters like the dissociation constant (Kd), which indicates the affinity of a ligand for a receptor, and the maximum binding capacity (Bmax), which shows the total number of available binding sites. giffordbioscience.com

Saturation Binding Assays

Saturation experiments involve incubating a fixed amount of receptor preparation (e.g., cell lysates or purified receptor) with increasing concentrations of a radiolabeled form of the ligand until equilibrium is reached. nih.gov The goal is to saturate all available binding sites. wikipedia.org By measuring the amount of bound radioligand at each concentration, a saturation curve can be generated.

The key parameters derived are:

Dissociation Constant (Kd): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity. giffordbioscience.com

Maximum Binding Capacity (Bmax): Represents the total concentration of specific binding sites in the tissue or cell preparation. giffordbioscience.comnih.gov

Nonlinear regression analysis of the resulting curve provides the most accurate estimates for Kd and Bmax. wikipedia.org

Competition Binding Assays

Competition binding assays are used to determine the affinity of an unlabeled compound (the "competitor"), such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. nih.govnih.gov In this setup, a fixed concentration of the receptor and radioligand are incubated with varying concentrations of the unlabeled competitor. epa.gov

As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in the measured radioactive signal. The data is used to calculate the IC50 value , which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. giffordbioscience.com The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. nih.gov

Scintillation Proximity Assays (SPA) have been adapted for high-throughput screening (HTS) of compounds for the androgen receptor, providing a sensitive and reproducible method for ligand competition studies. nih.govspringernature.com

Table 1: Illustrative Data from a Competition Binding Assay for the Androgen Receptor

This table demonstrates sample data that would be generated in a hypothetical experiment to determine the binding affinity of this compound for the androgen receptor.

| Competitor Concentration (nM) | % Inhibition of Radioligand Binding |

| 0.01 | 2% |

| 0.1 | 10% |

| 1 | 25% |

| 10 | 50% (IC50) |

| 100 | 85% |

| 1000 | 98% |

This interactive table showcases how increasing concentrations of a competitor displace a radioligand, allowing for the determination of the IC50 value.

Methodologies for Assessing Ligand-Receptor Association and Dissociation Kinetics

While affinity (Kd) describes the equilibrium state of a ligand-receptor interaction, kinetic parameters provide deeper insights into the dynamic process of binding. giffordbioscience.com These parameters include the association rate constant (k-on or ka), which measures how quickly a ligand binds to its receptor, and the dissociation rate constant (k-off or kd), which measures how quickly the ligand-receptor complex falls apart. giffordbioscience.comnih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technology used to monitor binding events in real-time. giffordbioscience.comlabome.com In a typical SPR experiment, the receptor protein is immobilized on a sensor chip. A solution containing the ligand, such as this compound, is then flowed over the chip. Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected and recorded on a sensorgram. labome.com

The sensorgram provides real-time data on both the association and dissociation phases, allowing for the direct calculation of kon and koff. labome.com This technique is highly valuable for obtaining a detailed kinetic profile of a drug-receptor interaction. giffordbioscience.com

Real-Time Cell-Binding Assays

These assays measure the binding of a ligand to receptors directly on the surface of living cells over time. wikipedia.org This approach avoids the need for protein purification, which can sometimes alter the receptor's natural conformation. wikipedia.org By tracking the signal generated by the ligand-receptor interaction over time, these methods can calculate kinetic parameters like association and dissociation rates in a more physiologically relevant context. nih.gov

Table 2: Comparison of Methodologies for Kinetic Analysis

| Methodology | Principle | Advantages | Key Parameters |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor. labome.com | Label-free, real-time analysis, provides detailed kinetic profiles. giffordbioscience.com | k-on, k-off, Kd |

| Kinetic Exclusion Assay (KinExA) | Measures the concentration of free ligand or receptor in a solution at equilibrium. wikipedia.org | High sensitivity, can be used with unpurified receptors. | Kd, k-off |

| Real-Time Cell-Binding Assays | Monitors ligand binding to receptors on intact cells over time. wikipedia.org | Physiologically relevant, no need for receptor isolation. wikipedia.org | k-on, k-off, Kd |

This interactive table compares different advanced techniques for assessing the kinetics of ligand-receptor interactions.

Isotope Tracing and Metabolic Flux Analysis in Biochemical Pathway Studies

To understand how this compound is processed and metabolized by the body, researchers can employ isotope tracing and metabolic flux analysis (MFA). wikipedia.org These powerful techniques allow for the detailed mapping and quantification of metabolic pathways. nih.govrsc.org

Isotope Tracing

Isotope tracing involves using molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). nih.govisotope.com For instance, a version of this compound could be synthesized with ¹³C atoms at specific positions in its steroid backbone. youtube.com

When this "labeled" compound is introduced into a biological system (e.g., cell culture or an animal model), it enters the relevant metabolic pathways. nih.gov Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled compound and its downstream metabolites. nih.govyoutube.com By tracking the path of the isotopic label, researchers can definitively identify the metabolites and elucidate the biochemical reactions involved in its transformation. nih.gov

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method that uses the data from isotope tracing experiments to calculate the rates (fluxes) of reactions within a metabolic network. wikipedia.orgnih.gov It provides a quantitative understanding of how metabolites are channeled through different pathways. wikipedia.org

By measuring the isotopic enrichment patterns in various metabolites over time, MFA can determine the contribution of this compound to different metabolic pools and quantify the activity of the enzymes responsible for its metabolism. nih.gov This approach can reveal, for example, the rates of hydroxylation, reduction, or conjugation reactions that the compound undergoes, providing a comprehensive picture of its metabolic fate.

Table 3: Hypothetical Isotope Tracing Experiment Design for Androgen Metabolism

| Parameter | Description |

| Tracer Compound | [¹³C₃]-9-Fluoro-17-methyl-11-oxotestosterone |

| Biological System | Human liver cell culture (e.g., HepG2 cells) |

| Incubation Time | Time points at 0, 2, 6, 12, and 24 hours to track metabolite formation. nih.gov |

| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify labeled metabolites. |

| Data Analysis | Measurement of mass shifts in metabolites to confirm the presence of the ¹³C label and quantification of their abundance. |

| Flux Calculation | Use of MFA software to model the rates of key metabolic reactions (e.g., oxidation, reduction). nih.gov |

This interactive table outlines the key components of an experimental design to study the metabolism of this compound using stable isotope tracers.

Derivatives, Analogues, and Next Generation Research

Design and Synthesis of Novel 9-Fluoro-17-methyl-11-oxotestosterone Analogues with Modulated Receptor Selectivity or Enzymatic Resistance

The design of novel analogues of this compound is centered on optimizing its interaction with the androgen receptor (AR) and improving its metabolic stability. The introduction of a fluorine atom at the 9α-position is a known strategy to enhance biological activity. numberanalytics.comresearchgate.net This modification can significantly increase the potency of corticosteroids and androgens. numberanalytics.comnih.gov The synthesis of such analogues involves complex, multi-step processes. For instance, electrophilic fluorination using reagents like N-fluoropyridinium salts or Selectfluor™ is a common method for introducing fluorine into a steroid nucleus. nih.gov

To modulate receptor selectivity, further structural modifications can be explored. The goal is to create selective androgen receptor modulators (SARMs), which exhibit tissue-specific effects, promoting anabolic activity in muscle and bone while minimizing androgenic effects in other tissues. nih.gov This can be achieved by altering functional groups on the steroid core. While hundreds of steroidal analogues have been developed with the aim of improving oral bioavailability and reducing undesirable effects, achieving true tissue selectivity remains a significant challenge. nih.gov

Enzymatic resistance is another key consideration in the design of new analogues. The 17α-methyl group in this compound is known to reduce hepatic metabolism, thereby increasing the compound's oral bioavailability. researchgate.net However, this modification can also be associated with hepatotoxicity. Future research could focus on creating analogues with alternative modifications that confer resistance to enzymatic degradation without this liability. For example, studies on other fluorinated steroids have shown that fluorination can improve metabolic stability by reducing susceptibility to enzymatic degradation. numberanalytics.com The metabolism of 9α-fluorinated steroids has been shown to be significantly different from their non-fluorinated counterparts, with the 9-fluorination shifting the metabolic balance. nih.gov

| Modification Strategy | Objective | Example from Related Steroids | Potential Impact on this compound |

| Introduction of additional fluorine atoms | Enhance potency and metabolic stability | 6α-fluorination in corticosteroids enhances anti-inflammatory activity. nih.gov | Increased androgenic potency and resistance to metabolic breakdown. |

| Alteration of the 17α-substituent | Modulate receptor binding and reduce potential toxicity | Development of non-steroidal SARMs to avoid steroid-related side effects. nih.gov | Creation of analogues with a more favorable safety profile. |

| Modification of the A- and B-rings | Influence receptor binding and tissue selectivity | Modifications to the steroidal structure of testosterone (B1683101) have been explored to enhance anabolic activity. researchgate.net | Development of tissue-selective analogues of this compound. |

Exploration of Alternative Steroid Core Modifications and Heteroatom Substitutions

Beyond simple functional group modifications, altering the fundamental steroid core or introducing heteroatoms presents another frontier in the development of novel analogues. The incorporation of heteroatoms such as nitrogen, sulfur, or boron into the steroid framework can impart unique chemical and biological properties. nih.gov These modifications have the potential to create compounds with enhanced therapeutic profiles and novel mechanisms of action. nih.gov

For example, the introduction of a thiirane (B1199164) group into a steroid structure has been shown to result in compounds with potential antineoplastic activity. nih.gov Similarly, the substitution of carbon atoms with silicon or other heteroatoms could lead to significant changes in the molecule's electronic properties and three-dimensional shape, thereby influencing its interaction with the androgen receptor.

Alternative steroid cores could also be explored. This might involve changing the size of the rings in the steroid nucleus or creating bridged systems. Such fundamental changes to the steroid's topography could lead to unexpected and potentially beneficial biological activities. The synthesis of these highly modified steroids would require the development of innovative synthetic strategies. nih.gov

Development of Chemical Probes for Receptor Mapping and Mechanistic Studies

Fluorinated androgens have been investigated as potential molecular probes for mapping androgen and progesterone (B1679170) receptors, with applications in techniques like positron emission tomography (PET). nih.gov The introduction of a fluorine atom, particularly the radioactive isotope fluorine-18 (B77423), allows for non-invasive imaging of receptor distribution and density in vivo. nih.gov

Analogues of this compound could be synthesized with a fluorine-18 label to serve as PET imaging agents. This would enable researchers to visualize the location and concentration of androgen receptors in various tissues, providing valuable insights into both normal physiology and disease states, such as prostate cancer. nih.gov The development of such probes requires synthetic routes that allow for the late-stage introduction of the fluorine-18 isotope. nih.gov

Furthermore, the creation of bivalent steroid conjugates, where two steroid molecules are linked together, has been explored as a strategy to modulate receptor activity. acs.org These larger molecules can interact with receptors in novel ways and could be adapted for use as chemical probes to study receptor dimerization and signaling complexes.

Application of Targeted Compound Synthesis in Elucidating Biochemical Pathway Intermediates

The synthesis of specific steroid analogues can be a powerful tool for understanding the complex pathways of steroid biosynthesis and metabolism. numberanalytics.comlibretexts.org By creating and studying the biological activity of potential intermediates or metabolites, researchers can piece together the enzymatic steps involved in the formation and breakdown of endogenous and synthetic steroids.

For instance, the 11-oxo group in this compound suggests a relationship to the 11-oxygenated androgen pathway, which has gained attention for its role in conditions like castration-resistant prostate cancer. jci.orgnih.gov Recent studies have highlighted that 11-ketotestosterone (B164220) can be a predominant active androgen in certain patient populations. jci.org Targeted synthesis of various 11-oxygenated and fluorinated androgens could help to clarify the enzymes responsible for their formation and their relative contributions to androgenic signaling. otago.ac.nz

The study of steroid biotransformations, often using microbial systems, can also reveal novel metabolic pathways and generate new steroid derivatives with interesting biological properties. nih.govresearchgate.net Such approaches could be applied to this compound to identify its metabolites and understand its metabolic fate.

| Research Area | Application of Targeted Synthesis | Potential Insights |

| Androgen Biosynthesis | Synthesis of potential precursors and metabolites of 11-oxygenated androgens. | Elucidation of the enzymatic pathways leading to the formation of potent androgens in various tissues. nih.govnih.gov |

| Steroid Metabolism | Creation of deuterated or radiolabeled standards of this compound and its predicted metabolites. | Accurate quantification of the compound and its breakdown products in biological samples. |

| Drug-Receptor Interactions | Synthesis of analogues with systematic modifications to probe the binding pocket of the androgen receptor. | Detailed understanding of the structure-activity relationships governing androgen receptor binding. researchgate.net |

Integration of Multi-Omics Technologies (e.g., Steroidomics, Metabolomics) in Advanced Steroid Research

The advent of "omics" technologies has revolutionized biomedical research, and their application to the study of steroids is no exception. frontlinegenomics.commaastrichtuniversity.nlnih.govnih.govmdpi.com Steroidomics, a subfield of metabolomics, focuses on the comprehensive analysis of the entire complement of steroids in a biological system. snf.chnih.govnih.gov This approach, typically employing mass spectrometry, allows for the simultaneous measurement of dozens of steroid hormones and their metabolites, providing a detailed snapshot of steroidogenic pathways. snf.chmetabolomicscentre.camdpi.com

In the context of this compound, a steroidomics approach could be used to:

Characterize the in vivo metabolic profile of the compound, identifying its major metabolites.

Assess its impact on the endogenous steroid profile, revealing potential off-target effects on steroidogenic enzymes. nih.gov

Identify biomarkers of response or exposure to the compound.

Integrating steroidomics with other omics data, such as transcriptomics (gene expression) and proteomics (protein expression), can provide a more holistic understanding of the biological effects of a synthetic steroid. maastrichtuniversity.nlnih.govnih.govmdpi.com For example, by correlating changes in the steroid profile with alterations in the expression of genes and proteins involved in steroid signaling and metabolism, researchers can build comprehensive models of the compound's mechanism of action. This multi-omics approach is becoming increasingly important in drug discovery and development for identifying drug targets and understanding drug responses. frontlinegenomics.comnih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights into 9-Fluoro-17-methyl-11-oxotestosterone Chemistry and Biology

While dedicated research focusing exclusively on this compound is not extensively represented in publicly available literature, a significant amount can be inferred from its structural characteristics and the wealth of research on related androgens. The compound, also known as Oxofluoxymesterone, is chemically defined as (17beta)-9-Fluoro-17-hydroxy-17-methylandrost-4-ene-3,11-dione. nih.gov Its core structure is a derivative of testosterone (B1683101), placing it within the androgen class of steroid hormones. nih.gov

The key academic insights arise from deconstructing its molecular modifications:

17α-Methyl Group: This modification is a well-established strategy in steroid chemistry to hinder first-pass metabolism in the liver, thereby increasing oral bioavailability. nih.gov This suggests the compound was likely designed for potential utility as an orally active agent.

9α-Fluoro Group: The introduction of a fluorine atom at the 9α position is known to have profound effects on a steroid's biological activity. This is due to fluorine's high electronegativity, which can alter the electronic environment of the steroid nucleus, influencing receptor binding affinity and the stability of the steroid-receptor complex. researchgate.net This modification is a hallmark of several potent synthetic steroids.

11-Keto Group: The presence of an oxygen function at the C11 position is particularly noteworthy. 11-oxygenated androgens, such as 11-ketotestosterone (B164220) (11KT), have been recognized for decades as important and potent androgens in teleost fish. nih.gov More recently, their significance in human physiology and pathophysiology is becoming increasingly apparent, with studies highlighting their potential role in various androgen-related conditions. nih.govnih.gov The 11-keto modification can influence androgenic potency and metabolic pathways. nih.gov

Collectively, these modifications suggest that this compound is a synthetic androgen engineered to possess high potency and oral activity. Its existence points to academic and industrial efforts to explore how combinations of specific chemical alterations can fine-tune the biological profile of a steroid molecule.

| Property | Value | Source |

| Molecular Formula | C20H27FO3 | PubChem nih.gov |

| Molecular Weight | 334.4 g/mol | PubChem nih.gov |

| Class | 3-hydroxy steroid, Androgen | PubChem nih.gov |

| Synonyms | Oxofluoxymesterone, Ketofluoxymesterone | PubChem nih.gov |

Unresolved Questions and Challenges in the Chemical and Biochemical Research of this Compound

The limited specific data on this compound presents numerous unresolved questions and research challenges. These gaps in knowledge are critical to fully understanding its place within the landscape of synthetic androgens.

Key Unresolved Questions:

Receptor Binding Profile: What is the precise binding affinity of this compound for the androgen receptor (AR)? How does its affinity compare to that of testosterone, dihydrotestosterone (B1667394) (DHT), and other clinically relevant synthetic androgens? Does it exhibit significant cross-reactivity with other steroid receptors, such as the progesterone (B1679170), glucocorticoid, or estrogen receptors? nih.gov

Functional Activity: Is it a full agonist, a partial agonist, or an antagonist of the androgen receptor? How effectively does it initiate the conformational changes in the AR required for nuclear translocation, dimerization, and transactivation of target genes? wikipedia.org

Metabolic Fate: What are the primary metabolic pathways for this compound in humans? The combination of 9α-fluoro and 11-keto groups likely influences its susceptibility to enzymatic degradation. Identifying its metabolites is crucial for understanding its duration of action and the full spectrum of its biological effects. nih.gov

Enzyme Interactions: How does it interact with key steroid-metabolizing enzymes like 5α-reductase and aromatase? Its structural modifications may render it a poor substrate for these enzymes, which would have significant implications for its tissue-specific activity. nih.govnih.gov

Research Challenges:

Lack of Reference Standards: The absence of commercially available, high-purity analytical standards complicates quantitative biological and metabolic studies.

Dissecting Polysubstitution Effects: A major biochemical challenge is to distinguish the individual contributions of the 9-fluoro, 11-keto, and 17-methyl groups to the final biological profile from their synergistic or antagonistic interactions.

Promising Avenues for Future Academic Inquiry into Modified Steroids

The study of this compound can serve as a model for broader inquiries into modified steroids. Future research should be systematic, building from fundamental chemical and biochemical characterization to more complex biological investigations.

| Research Avenue | Description | Potential Impact |

| Structure-Activity Relationship (SAR) Studies | Synthesize a series of analogs, systematically varying the substitutions at positions 9, 11, and 17. For example, comparing the 11-keto with an 11β-hydroxy group or removing the 9α-fluoro group. | Elucidates the specific role of each modification and allows for the rational design of new compounds with desired properties (e.g., enhanced tissue selectivity). researchgate.net |

| In Vitro Bioassays | Utilize modern cell-based reporter assays in various cell lines (e.g., HEK293, prostate cancer cell lines) to obtain detailed dose-response curves and determine potency (EC50) and efficacy. nih.gov | Provides a clear quantitative measure of the compound's androgenic activity and potential for off-target effects. nih.gov |

| Metabolic Profiling | Employ advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the metabolites produced after incubation with human liver microsomes or in animal models. nih.gov | Reveals the compound's metabolic stability and identifies potentially active or inactive metabolites. |

| Structural Biology | Attempt to co-crystallize the compound with the ligand-binding domain (LBD) of the androgen receptor. | Would provide atomic-level detail on how the unique combination of functional groups interacts with the receptor pocket, explaining its specific activity profile. nih.gov |

A particularly promising area is the exploration of so-called "designer steroids" and Selective Androgen Receptor Modulators (SARMs). muscleandfitness.com Research into how specific modifications, like those in this compound, can dissociate the anabolic effects of androgens from their androgenic effects remains a significant goal in medicinal chemistry. nih.gov

Interdisciplinary Approaches in Steroid Chemistry, Enzymology, and Receptor Biology

Addressing the complexities of modified steroids necessitates a deeply interdisciplinary approach, integrating expertise from multiple scientific domains. The synergy between these fields is essential for translating basic chemical knowledge into meaningful biological understanding.

Steroid Chemistry & Computational Modeling: Modern synthetic chemistry can be guided by computational docking simulations that predict how a designed molecule might fit into the active site of the androgen receptor or a metabolizing enzyme. mdpi.commdpi.com This synergy can prioritize the synthesis of the most promising candidates, saving time and resources.

Enzymology & Structural Biology: The study of how a modified steroid interacts with steroid-converting enzymes is crucial. nih.gov Combining kinetic enzyme assays with structural biology (e.g., X-ray crystallography of enzyme-steroid complexes) can reveal the molecular basis for altered metabolism. For instance, understanding how the 9α-fluoro group sterically or electronically hinders access to the active site of aromatase is a question that requires both enzymatic and structural investigation. researchgate.netnih.gov

Receptor Biology & Biophysics: The interaction between a ligand like this compound and the androgen receptor is not merely a static binding event. It is a dynamic process that induces specific conformational changes in the receptor protein. nih.govwikipedia.org Advanced biophysical techniques can be employed to study the kinetics of binding and the specific ensemble of receptor conformations stabilized by the ligand. This can help explain why some synthetic ligands produce biological effects that are subtly different from those of endogenous hormones.

By combining these disciplines, researchers can move beyond simple characterization toward the rational design of novel steroidal compounds with highly specific and predictable biological activities. This integrated approach holds the key to unlocking the full potential of modified steroids in both academic research and potential future therapeutic applications. nih.gov

常见问题

Q. How can the structural-activity relationship (SAR) of this compound inform the design of next-generation anabolic agents?

- Methodological Answer :

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields around the 9α-fluoro and 17α-methyl groups.

- Metabolic Hotspot Prediction : Apply CYP450 docking simulations (e.g., CYP3A4) to prioritize derivatives with reduced oxidation susceptibility.

- In Vivo Validation : Test top candidates in AR-KO mice to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。